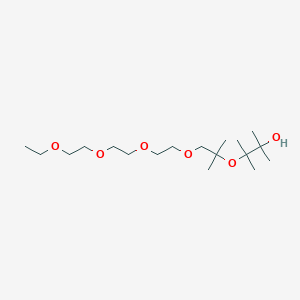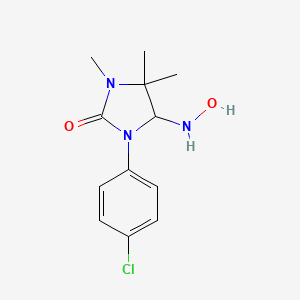
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxyamino group, and a trimethylimidazolidinone core
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with appropriate amines and other reagents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one can be compared with other similar compounds, such as:
4-Chlorophenyl isocyanate: A precursor in the synthesis of the target compound.
4-Chloroaniline: A related compound with different functional groups.
Trimethylimidazolidinone derivatives:
Eigenschaften
CAS-Nummer |
88235-69-2 |
|---|---|
Molekularformel |
C12H16ClN3O2 |
Molekulargewicht |
269.73 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-(hydroxyamino)-3,4,4-trimethylimidazolidin-2-one |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2)10(14-18)16(11(17)15(12)3)9-6-4-8(13)5-7-9/h4-7,10,14,18H,1-3H3 |
InChI-Schlüssel |
XLZVNTWMVNCYMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(C(=O)N1C)C2=CC=C(C=C2)Cl)NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



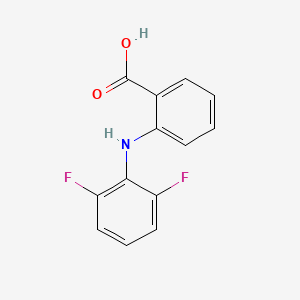

![4-(4-Octylphenyl)-2-[4-(4-octylphenyl)-1,3-dithiol-2-ylidene]-1,3-dithiole](/img/structure/B14386788.png)
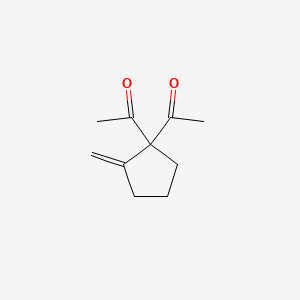
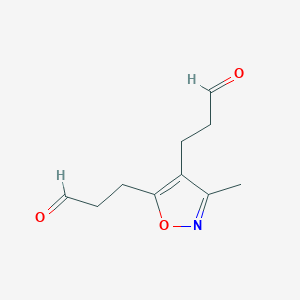
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
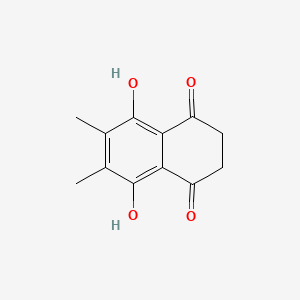
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
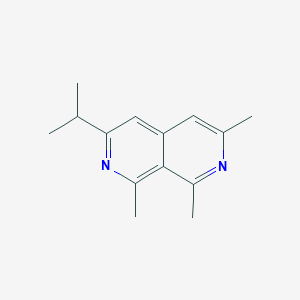
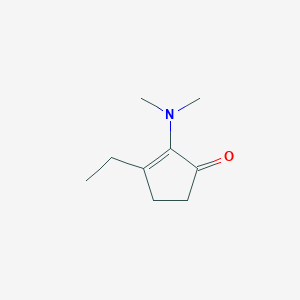
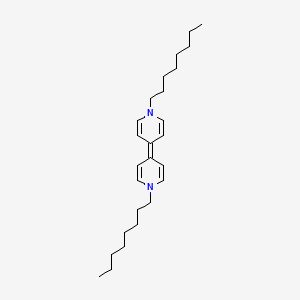
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
